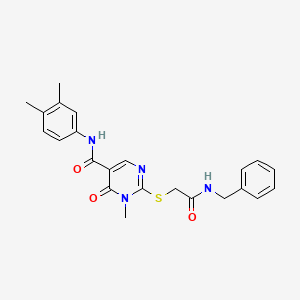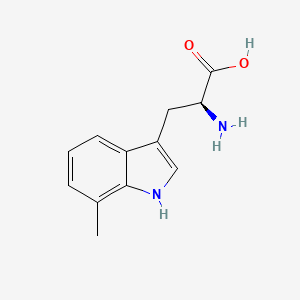
3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound that belongs to the class of oxadiazoles. This compound features a phenyl group attached to a propanamide moiety, which is further linked to a thiophen-3-yl substituted oxadiazole ring. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the subsequent formation of the oxadiazole ring. One common synthetic route includes the reaction of thiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a carboxylic acid derivative to form the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : The compound's derivatives are explored for their therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system being studied.
Comparison with Similar Compounds
3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is unique due to its specific structural features. Similar compounds include other oxadiazole derivatives and thiophene-based compounds. These compounds share some similarities in their chemical properties but differ in their biological activities and applications.
List of Similar Compounds
Oxadiazole derivatives: : Various oxadiazole compounds with different substituents.
Thiophene-based compounds: : Thiophene derivatives with different functional groups.
Properties
IUPAC Name |
3-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(7-6-11-4-2-1-3-5-11)16-15-18-17-14(20-15)12-8-9-21-10-12/h1-5,8-10H,6-7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGMQIZECYEKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide](/img/structure/B2870386.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2870391.png)




![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B2870397.png)

![Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione](/img/structure/B2870400.png)
![2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2870401.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide](/img/structure/B2870404.png)
